Scaffold-Level Differentiation: Indolizine Core vs. Indole Core — Physicochemical Property Comparison with α-Methyltryptamine
1-(Indolizin-2-yl)propan-2-amine replaces the indole ring of α-methyltryptamine (AMT) with an indolizine ring, creating a scaffold-level differentiation that alters key drug-like properties. The indolizine core introduces a bridgehead nitrogen that modifies the electronic distribution and hydrogen-bonding landscape compared to the indole NH [1]. The target compound exhibits a computed LogP of 1.829 and TPSA of 30.43 Ų, compared to AMT which has an estimated LogP of approximately 2.2–2.5 and a calculated TPSA of approximately 41.8 Ų . The lower LogP (Δ ≈ −0.3 to −0.7) indicates reduced lipophilicity, while the lower TPSA (Δ ≈ −11.4 Ų) reflects the absence of the indole NH hydrogen-bond donor. These differences predict altered membrane permeability, CNS penetration, and off-target binding profiles [2]. Pharmacologically, AMT acts as a non-selective monoamine releasing agent and reuptake inhibitor (IC50 values: dopamine 0.73 μM, serotonin 0.38 μM, norepinephrine 0.4 μM) and carries hallucinogenic liability, whereas the indolizine scaffold has been associated with differentiated serotonergic pharmacology in the Tactogen patent series, including non-hallucinogenic 5-HT2A partial agonism for certain indolizine analogs [3][4].
| Evidence Dimension | Physicochemical and pharmacological scaffold differentiation: indolizine vs. indole |
|---|---|
| Target Compound Data | LogP 1.829; TPSA 30.43 Ų; no indole NH; indolizine core with bridgehead N |
| Comparator Or Baseline | α-Methyltryptamine (AMT): LogP ~2.2–2.5 (estimated); TPSA ~41.8 Ų (calculated); indole NH present; IC50 values: DA 0.73 μM, 5-HT 0.38 μM, NE 0.4 μM (rat synaptosomes) |
| Quantified Difference | ΔLogP ≈ −0.3 to −0.7 (lower lipophilicity); ΔTPSA ≈ −11.4 Ų (reduced polarity surface); absence of indole NH hydrogen-bond donor; distinct pharmacological profile with non-hallucinogenic potential indicated by indolizine patent family |
| Conditions | LogP and TPSA are computed values from vendor and database sources; AMT IC50 data from Cayman Chemical product specifications citing Nagai et al. rat synaptosome assays |
Why This Matters
The indolizine core confers fundamentally different physicochemical and pharmacological properties compared to indole-based analogs, making 1-(indolizin-2-yl)propan-2-amine a distinct chemical entity for CNS probe development or medicinal chemistry campaigns that cannot be approximated by AMT or other tryptamines.
- [1] Wikipedia contributors. Indolizine. Wikipedia, The Free Encyclopedia. Description of indolizine as heterocyclic isomer of indole with bridgehead nitrogen. View Source
- [2] PubChem. Compound Summary for CID 168256323, (2R)-1-indolizin-2-yl-N-methylpropan-2-amine, computed physicochemical properties including XLogP3-AA and TPSA. View Source
- [3] Baggott MJ, Tactogen Inc. Indolizine compounds for the treatment of mental disorders or inflammation. WO Patent 2023183613A2, published 2023 September 28. View Source
- [4] Wikipedia contributors. TACT908. Wikipedia, The Free Encyclopedia. Non-hallucinogenic 5-HT2A partial agonist profile of indolizine analog. View Source
